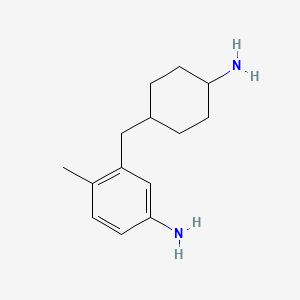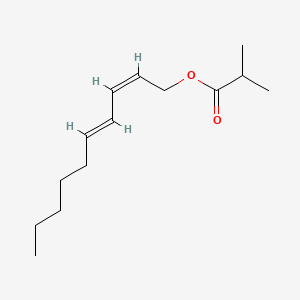![molecular formula C63H91N15O18 B15175358 2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid CAS No. 59979-14-5](/img/structure/B15175358.png)
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brevistin is an antimicrobial peptide produced by species of the genus Brevibacillus. This compound is known for its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Brevibacillus species are widely distributed in nature, found in environments such as soil, seawater, and the intestinal tracts of animals .
准备方法
Synthetic Routes and Reaction Conditions: Brevistin is synthesized through ribosomal or nonribosomal pathways. The ribosomal pathway involves the translation of messenger ribonucleic acid into peptides, while the nonribosomal pathway involves the assembly of peptides by nonribosomal peptide synthetases. These pathways can be further categorized based on specific structural features such as cyclization and the presence of lipid chains .
Industrial Production Methods: Industrial production of brevistin typically involves the cultivation of Brevibacillus species under controlled conditions. The bacteria are grown in nutrient-rich media, and the antimicrobial peptides are extracted and purified using techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions: Brevistin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its antimicrobial properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the chemical reactions of brevistin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the peptide .
Major Products Formed: The major products formed from the chemical reactions of brevistin include modified peptides with enhanced antimicrobial activity. These modifications can involve the addition of functional groups or the alteration of the peptide’s structure to improve its efficacy against target bacteria .
科学研究应用
Brevistin has a wide range of scientific research applications In chemistry, it is used to study the structure-activity relationships of antimicrobial peptides In biology, brevistin is used to investigate the mechanisms of bacterial resistance and to develop new antimicrobial agentsIn industry, brevistin is used as a biocontrol agent to prevent the growth of harmful bacteria in food and agricultural products .
作用机制
Brevistin exerts its antimicrobial effects primarily through cytoplasmic membrane damage. The peptide interacts with the bacterial cell membrane, causing disruption and leakage of cellular contents. This leads to cell death and the inhibition of bacterial growth. Some antimicrobial peptides produced by Brevibacillus species, including brevistin, also inhibit DNA synthesis, protein translation, and synthesis under different conditions .
相似化合物的比较
Brevistin shares structural similarities with other antimicrobial peptides produced by Brevibacillus species, such as brevibacillin and bogorol. These peptides also exhibit strong antimicrobial activity and are synthesized through similar pathways. brevistin is unique in its specific amino acid sequence and its effectiveness against a broader range of Gram-positive bacteria .
List of Similar Compounds:- Brevibacillin
- Bogorol
- Gramicidin
- Tyrocidine
- Edeine
属性
CAS 编号 |
59979-14-5 |
|---|---|
分子式 |
C63H91N15O18 |
分子量 |
1346.5 g/mol |
IUPAC 名称 |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C63H91N15O18/c1-6-33(3)15-11-14-20-48(80)77-54-35(5)96-63(95)46(25-36-16-9-8-10-17-36)76-58(90)41(22-24-65)72-61(93)53(34(4)7-2)78-60(92)42(26-37-30-67-39-19-13-12-18-38(37)39)70-49(81)31-68-56(88)45(29-52(85)86)75-59(91)43(27-47(66)79)71-50(82)32-69-55(87)44(28-51(83)84)74-57(89)40(21-23-64)73-62(54)94/h8-10,12-13,16-19,30,33-35,40-46,53-54,67H,6-7,11,14-15,20-29,31-32,64-65H2,1-5H3,(H2,66,79)(H,68,88)(H,69,87)(H,70,81)(H,71,82)(H,72,93)(H,73,94)(H,74,89)(H,75,91)(H,76,90)(H,77,80)(H,78,92)(H,83,84)(H,85,86)/t33?,34-,35+,40+,41-,42-,43+,44-,45+,46-,53-,54-/m0/s1 |
InChI 键 |
IESFUUMVTXJOQR-VESAVYSMSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)O)CC(=O)N)CC(=O)O)CCN)NC(=O)CCCCC(C)CC)C)CC4=CC=CC=C4)CCN |
规范 SMILES |
CCC(C)CCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)C(C)CC)CCN)CC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


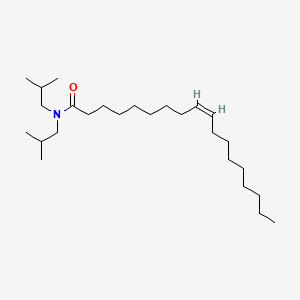
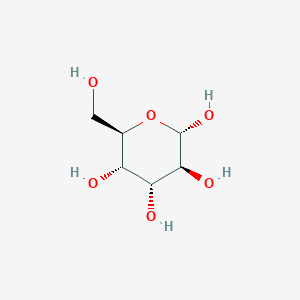

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

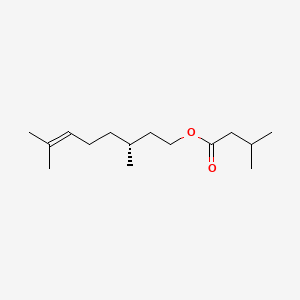

![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
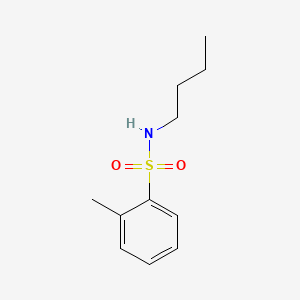
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
